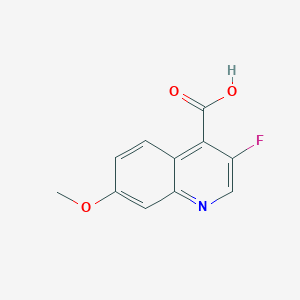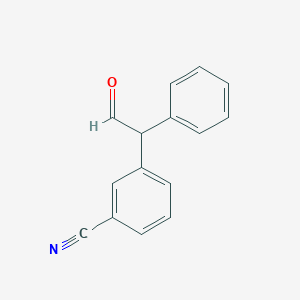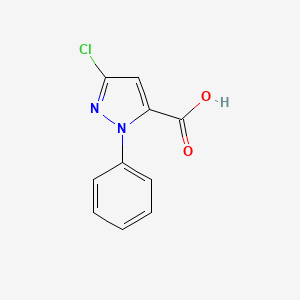![molecular formula C13H10N2O2 B11881890 3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one CAS No. 61442-30-6](/img/structure/B11881890.png)
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a hydroxyl group at the 3-position and a methyl group at the 2-position on the benzo[b][1,8]naphthyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . This process can be achieved through various reaction conditions, including the use of solvents and catalysts to facilitate the cyclization reaction. The pK2 values of these compounds range from −4.63 to −5.98 and correlate with the σ substituent constants .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce dihydro derivatives with altered biological activity.
Applications De Recherche Scientifique
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde: Another hydroxylated aromatic compound with different substitution patterns.
10-Alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines: Compounds with similar naphthyridine cores but different functional groups.
Uniqueness
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61442-30-6 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-10H-benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C13H10N2O2/c1-7-11(16)6-9-12(17)8-4-2-3-5-10(8)15-13(9)14-7/h2-6,16H,1H3,(H,14,15,17) |
Clé InChI |
NTLCUTRWUUZOLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C(=O)C3=CC=CC=C3NC2=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)


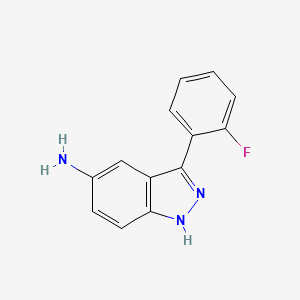
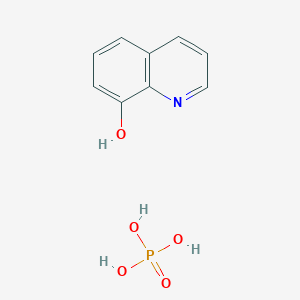

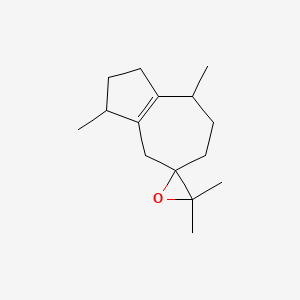
![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)
